molecular formula C7H16O2 B080307 Butyl 2-methoxyethyl ether CAS No. 13343-98-1

Butyl 2-methoxyethyl ether

Cat. No. B080307
CAS RN: 13343-98-1
M. Wt: 132.2 g/mol
InChI Key: XDFQEFFBRPGSMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to Butyl 2-methoxyethyl ether often involves advanced oxidation and reduction processes. For instance, Mezyk et al. (2009) explored the advanced oxidation and reduction process chemistry of methyl tert-butyl ether (MTBE) reaction intermediates in aqueous solution, including compounds like 2-methoxy-2-methyl-propanal, highlighting the significance of hydroxyl radical reactions in degradation pathways (Mezyk et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to Butyl 2-methoxyethyl ether, such as those derived from Hypoxylon chestersii, demonstrates the natural occurrence and synthesis of aromatic allenic ethers, underscoring the diversity in ether molecular structures and the potential for varied chemical functionalities (Edwards et al., 1982).

Chemical Reactions and Properties

Kahn and Hehre (1987) investigated the conformational energy profiles and electrophilic reactivities of chiral allylic alcohols and ethers, finding that steric interactions play a crucial role in determining conformational biases and reaction stereochemistry, which is relevant for understanding the chemical reactions of Butyl 2-methoxyethyl ether (Kahn & Hehre, 1987).

Physical Properties Analysis

The study of the thermodynamics of vinyl ethers by Taskinen (1974) offers insights into the relative stabilities and thermodynamic functions of isomerization for compounds like 2-methoxy-1-butene, contributing to a deeper understanding of the physical properties of similar ethers (Taskinen, 1974).

Chemical Properties Analysis

A study by Shikata et al. (1997) on the synthesis of methyl tert-butyl ether (MTBE) catalyzed by heteropoly acids supported on silica highlights the importance of understanding the chemical properties and catalysis mechanisms of ethers, providing a foundation for exploring the chemical properties of Butyl 2-methoxyethyl ether (Shikata et al., 1997).

Scientific Research Applications

Biodegradation and Environmental Fate

Biodegradation and Fate of Ethyl Tert-Butyl Ether (ETBE) in Soil and Groundwater

  • This review summarizes knowledge on the biodegradation and fate of ETBE, a gasoline ether oxygenate, in soil and groundwater. Microorganisms capable of aerobically degrading ETBE as a carbon and energy source have been identified, with aerobic biodegradation initiating through hydroxylation. The review also discusses genes facilitating ETBE transformation and the influence of co-contaminants on its biodegradation (Thornton et al., 2020).

Decomposition Techniques

Decomposition of Methyl Tert-Butyl Ether by Adding Hydrogen in a Cold Plasma Reactor

  • This study explores the decomposition of MTBE, an oxygenate used in gasoline, by adding hydrogen in a cold plasma reactor. It demonstrates the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting MTBE into simpler compounds, highlighting an alternative method for its treatment (Hsieh et al., 2011).

Membrane Technology for Purification

Application of Polymer Membranes for Purification of Fuel Oxygenated Additive

  • This comprehensive review focuses on the use of polymer membranes for the purification of MTBE from methanol/MTBE mixtures via pervaporation, a membrane process for highly selective separation. It examines various polymer membranes and their efficiency, indicating a direction for future research in membrane technology for fuel additive purification (Pulyalina et al., 2020).

Toxicological Review

Ethyl Tertiary-Butyl Ether: A Toxicological Review

  • This toxicological review provides detailed information on ETBE, focusing on its use in gasoline, human exposure pathways, metabolism, and associated health effects. The review covers its low toxicity profile, neurological effects at high exposure concentrations, and potential impact on the kidney and liver in experimental models, contributing to a comprehensive understanding of its toxicology (Mcgregor, 2007).

Safety And Hazards

Butyl 2-methoxyethyl ether is flammable and may damage fertility or the unborn child . It should be stored in a sealed container in a dry room at room temperature . It is recommended to use personal protective equipment as required, keep away from heat/sparks/open flames/hot surfaces, and take precautionary measures against static discharge .

properties

IUPAC Name

1-(2-methoxyethoxy)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-3-4-5-9-7-6-8-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFQEFFBRPGSMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00928119
Record name 1-(2-Methoxyethoxy)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 2-methoxyethyl ether

CAS RN

13343-98-1, 500005-29-8
Record name 1-(2-Methoxyethoxy)butane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13343-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl 2-methoxyethyl ether
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dioxanonane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Methoxyethoxy)butane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl 2-methoxyethyl ether
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